5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide
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Overview
Description
5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Attachment of the Furan Ring: The furan ring can be introduced through a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated isoxazole intermediate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a reductive amination reaction, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent.
Final Coupling: The final step involves coupling the piperidine derivative with the isoxazole-furan intermediate using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
In medicinal chemistry, 5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The isoxazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
5-(furan-2-yl)-N-(piperidin-4-yl)isoxazole-3-carboxamide: Lacks the methoxyethyl group, which may affect its solubility and biological activity.
5-(thiophen-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide: Contains a thiophene ring instead of a furan ring, which could alter its electronic properties and reactivity.
5-(furan-2-yl)-N-(1-(2-hydroxyethyl)piperidin-4-yl)isoxazole-3-carboxamide: Has a hydroxyethyl group instead of a methoxyethyl group, potentially affecting its hydrogen bonding capabilities and solubility.
Uniqueness
The presence of the methoxyethyl group in 5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide may enhance its solubility and bioavailability compared to similar compounds. Additionally, the combination of the furan and isoxazole rings provides a unique electronic structure that could result in distinct biological activities.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-(furan-2-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-21-10-8-19-6-4-12(5-7-19)17-16(20)13-11-15(23-18-13)14-3-2-9-22-14/h2-3,9,11-12H,4-8,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIRWEWFADRZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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